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molecular formula C10H13NO3 B8652059 2-(4-Amino-phenoxy)-propionic acid methyl ester

2-(4-Amino-phenoxy)-propionic acid methyl ester

Cat. No. B8652059
M. Wt: 195.21 g/mol
InChI Key: ZVSWNRLLGFXPRF-UHFFFAOYSA-N
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Patent
US08846845B2

Procedure details

Method-A Through a mixture of 2-(4-aminophenoxy)-propionic acid 9 (240 g, 1.103 mmol) in methanol (4.8 liters) was passed dry HCl gas at 10° C. for 1 hour followed by reflux for 48 hours. Methanol (2.5 liter) was distilled off, ice water (1 liter) was added and the pH was adjusted to 7.5 with K2CO3. Crude 10 was extracted into chloroform, washed with 5% NaHCO3 solution, water, dried over Na2SO4 and distilled to give 10 (80 g, 37.2%) as a brown syrup. Method-B 2-(4-Nitrophenoxy)-propionic acid methyl ester 14 (20 g, 88.88 mmol) was dissolved in dimethyl formamide (100 ml) in a pressure vessel, Raney nickel (20 grams) was added and the mixture stirred under an atmosphere of hydrogen (4 kg) for 6 hours. The catalyst was removed by filtration and the dimethyl formamide distilled off under vacuum. Crude 10 was purified by column chromatography on silica gel using chloroform as eluant to get pure 10 (15 g, 86.55%) as a brown syrup.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two
Name
Yield
86.55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:5]>CN(C)C=O.[Ni]>[CH3:1][O:2][C:3](=[O:16])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)[CH3:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under an atmosphere of hydrogen (4 kg) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the dimethyl formamide distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
Crude 10 was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 86.55%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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